5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride
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Overview
Description
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the benzylethylamino side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The benzylethylamino side chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 2,3,6-triphenyl-9-(2-phenylacetyl)-
Uniqueness
What sets 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride apart from similar compounds is its specific combination of functional groups and its ability to form stable hydrochloride salts. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
55165-28-1 |
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Molecular Formula |
C24H26ClNO6 |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
benzyl-ethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C24H25NO6.ClH/c1-3-25(12-16-7-5-4-6-8-16)13-17(26)14-30-24-22-18(11-15(2)31-22)21(28)20-19(27)9-10-29-23(20)24;/h4-11,17,26,28H,3,12-14H2,1-2H3;1H |
InChI Key |
LNNSWVQGTLENTF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC1=CC=CC=C1)CC(COC2=C3C(=C(C4=C2OC=CC4=O)O)C=C(O3)C)O.[Cl-] |
Origin of Product |
United States |
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